molecular formula C19H13ClN4O4 B2659575 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865287-16-7

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2659575
CAS No.: 865287-16-7
M. Wt: 396.79
InChI Key: RJERRVYUGZRAHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps :

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC15_{15}H11_{11}ClN4_{4}O2_{2}
Molecular Weight314.73 g/mol
CAS Number56894-53-2

Antibacterial Activity

Studies have demonstrated that compounds related to oxadiazole derivatives exhibit varying degrees of antibacterial activity. For instance, a series of synthesized 1,3,4-oxadiazole compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while other strains exhibited weaker responses. The most active derivatives had IC50_{50} values indicating significant potency against urease, a critical enzyme for bacterial survival .

Anticancer Properties

Research indicates that oxadiazole derivatives can act as anticancer agents. For example, certain substituted 1,3,4-oxadiazoles have been reported to inhibit cancer cell proliferation in various models. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic transmission .

Case Study 1: Antimicrobial Activity

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that several compounds exhibited significant antibacterial activity against a range of bacterial strains. The study utilized disk diffusion methods to assess efficacy .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that specific derivatives induced cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O4/c20-13-6-4-11(5-7-13)18-22-23-19(28-18)21-17(27)12-2-1-3-14(10-12)24-15(25)8-9-16(24)26/h1-7,10H,8-9H2,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJERRVYUGZRAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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